N-Ethylethylenediamine

Description

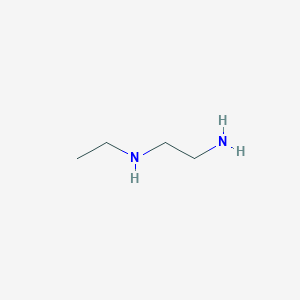

Structure

3D Structure

Properties

IUPAC Name |

N'-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVXVGZMZRGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059390 | |

| Record name | 2-Aminoethyl(ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-72-5 | |

| Record name | N-Ethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl(ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Ethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Ethylethylenediamine, a crucial intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties of this compound

This compound, also known as 2-aminoethyl(ethyl)amine, is a colorless to light yellow liquid with a characteristic amine-like odor. Its fundamental physical characteristics are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol [1] |

| Appearance | Colorless to slightly brown liquid |

| Boiling Point | 128-130 °C |

| Melting Point | -69 °C (estimated) |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.439 |

| Solubility | Soluble in water, ethanol, and ether. |

| Vapor Pressure | 10.4 mmHg at 25 °C |

| Flash Point | 10 °C (closed cup) |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the safe handling, process design, and quality control of chemical substances. Below are detailed methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Fill the Thiele tube with a suitable heat transfer fluid to just above the side-arm.

-

Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heat transfer fluid.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Dry the exterior of the pycnometer and record its mass.

-

Calculate the density of this compound using the following formula: Density = (Mass of this compound) / (Volume of Pycnometer) Where the Volume of the Pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property and is useful for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer prisms.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

-

If a color fringe is observed, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed to determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Droppers or pipettes

Procedure:

-

Place a small amount (e.g., 0.1 mL) of this compound into separate test tubes.

-

Add a small amount (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring.

-

Observe whether the this compound dissolves completely, is partially soluble, or is insoluble. Record the observations. For miscible liquids, a single homogeneous phase will be observed.

Synthesis Pathway Visualization

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. One such important intermediate is 4-ethyl-2,3-dioxopiperazine, a precursor to the side chain of the antibiotic Cefoperazone. The logical workflow for the synthesis of this intermediate is depicted below.

Caption: Logical workflow for the synthesis of 4-ethylpiperazine-2,3-dione.

Experimental Protocol: Synthesis of 4-ethylpiperazine-2,3-dione

This protocol details the synthesis of 4-ethyl-2,3-dioxopiperazine from this compound and diethyl oxalate.

Materials:

-

This compound

-

Diethyl oxalate

-

Anhydrous methanol

-

Catalyst (e.g., ammonium (B1175870) chloride or glacial acetic acid)

-

Glycol dimethyl ether (for crystallization)

Procedure:

-

Preparation of Reactant Solutions:

-

Solution A: Prepare a mixed solution of this compound in anhydrous methanol. For example, 11g of this compound in 10g of anhydrous methanol.

-

Solution B: In a separate dry, three-necked flask equipped with a stirrer, add 25ml of anhydrous methanol. Add a catalytic amount of ammonium chloride (e.g., 0.2g) and stir until completely dissolved. Add 19g of diethyl oxalate at 25-30 °C. Cool the solution to 15-20 °C and stir until uniform.

-

-

Reaction:

-

Slowly add Solution A dropwise to Solution B while maintaining the temperature at 15-20 °C and stirring.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for a specified period (e.g., 3 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Add glycol dimethyl ether to the residue to induce crystallization.

-

Filter the solid product and wash with a small amount of cold solvent.

-

Dry the purified 4-ethyl-2,3-dioxopiperazine product.

-

The resulting 4-ethyl-2,3-dioxopiperazine can then be converted to 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, a key intermediate for the synthesis of the Cefoperazone side chain, HO-EPCP (2-[(4-ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid).

References

N-Ethylethylenediamine chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Ethylethylenediamine

Introduction

This compound, also known as 2-aminoethyl(ethyl)amine, is an organic compound with the chemical formula C4H12N2.[1][2] It is a diamine featuring a primary and a secondary amine group.[3] This structure makes it a versatile building block in organic synthesis and a notable intermediate in the production of pharmaceuticals, such as the antibiotic Cefoperazone.[1] It also serves as a chelating agent and is used in studies of mutagenesis.[3][4] This guide provides a detailed overview of its chemical structure, bonding, and physicochemical properties, along with relevant experimental protocols and visualizations for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound consists of an ethyl group attached to one of the nitrogen atoms of an ethylenediamine (B42938) backbone.[3] The molecule is achiral.[5]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C4H12N2[2] |

| IUPAC Name | N'-ethylethane-1,2-diamine[2] |

| CAS Number | 110-72-5[2] |

| Molecular Weight | 88.15 g/mol [2] |

| SMILES | CCNCCN[6] |

| InChI | 1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3[6] |

| Synonyms | 2-Aminoethyl(ethyl)amine, N-ethyl-1,2-ethanediamine[2] |

Figure 1: 2D Chemical Structure of this compound.

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen and carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each of these atoms. The presence of lone pairs on the nitrogen atoms influences the bond angles, which are expected to be slightly less than the ideal 109.5° of a perfect tetrahedron. For the parent compound, ethylenediamine, the H-N-H and H-N-C bond angles are approximately 110 degrees.[7] The molecule's overall shape is flexible due to free rotation around the C-C and C-N single bonds.[8]

Table 2: Approximate Bond Parameters for this compound

| Bond | Hybridization | Approximate Bond Length (Å) | Approximate Bond Angle (°) |

|---|---|---|---|

| C-C | sp³ - sp³ | 1.54 | N/A |

| C-N | sp³ - sp³ | 1.47 | ~110 (C-C-N) |

| N-H | sp³ - s | 1.01 | ~107 (H-N-C / H-N-H) |

| C-H | sp³ - s | 1.09 | ~109.5 (H-C-H / H-C-C) |

Note: Bond lengths and angles are typical values for these types of bonds and may vary slightly in the actual molecule.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] It is completely soluble in water.[4]

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Density | 0.837 g/mL at 25 °C[6] |

| Boiling Point | 128-130 °C[6] |

| Melting Point | 1.63 °C (estimate)[4] |

| Flash Point | 10 °C (50 °F)[1][4] |

| Refractive Index | n20/D 1.439[6] |

| pKa | pK1: 7.63; pK2: 10.56 (at 25 °C)[4] |

| Vapor Pressure | 10.4 mmHg at 25 °C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.75 | t | -CH₂-NH- |

| ~2.65 | t | -CH₂-NH₂ |

| ~2.60 | q | -CH₂-CH₃ |

| ~1.40 | s (broad) | -NH₂ and -NH |

| ~1.05 | t | -CH₃ |

Solvent: CDCl₃. Data is interpreted from typical values and available spectra.[9]

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3250-3400 | Medium-Strong, Broad | N-H stretch (primary and secondary amine) |

| 2850-2960 | Medium-Strong | C-H stretch (alkane) |

| 1590-1650 | Medium | N-H bend (primary amine) |

| 1450-1470 | Medium | C-H bend (alkane) |

| 1000-1250 | Medium-Strong | C-N stretch |

Note: IR data is based on characteristic absorption frequencies for primary and secondary amines.[10]

Table 6: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 88 | Molecular ion [M]⁺ |

| 58 | [CH₂CH₂NHCH₂CH₃]⁺ or [M - CH₂NH₂]⁺ |

| 44 | [CH₂NHCH₃]⁺ or [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of amines. The base peak is often observed at m/z 58 or 30.[2]

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common method for synthesizing this compound is the direct alkylation of ethylenediamine with an ethylating agent like ethyl bromide.[11][12]

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place ethylenediamine (excess) in a suitable solvent like ethanol.

-

Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add ethyl bromide (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintaining a low temperature helps control the exothermicity of the reaction.

-

Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 3-4 hours.[11] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (B78521) to neutralize the hydrobromide salt formed and to deprotonate the amine.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane.[13] Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[13] Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation, collecting the fraction at 128-130 °C.[12]

Figure 2: Synthesis workflow for this compound.

Protocol for Spectroscopic Analysis (NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[14]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.[14]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[14]

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Figure 3: Workflow for spectroscopic characterization.

Conclusion

This compound is a structurally simple yet functionally significant diamine. Its chemical properties, governed by the presence of both primary and secondary amine groups, make it a valuable precursor in various chemical syntheses. A thorough understanding of its structure, bonding, and spectroscopic profile is essential for its effective application in research and development, particularly within the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive technical resource for professionals working with this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 110-72-5: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound 98 110-72-5 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scribd.com [scribd.com]

- 11. CN102816071A - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 12. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Ethylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylethylenediamine, a crucial diamine in various chemical and pharmaceutical applications. This document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and illustrates a key reaction mechanism.

Core Molecular and Physical Properties

This compound, also known as N'-ethylethane-1,2-diamine, is an organic compound featuring both a primary and a secondary amine group.[1] This structure imparts significant versatility, allowing it to serve as a valuable intermediate and building block in the synthesis of more complex molecules.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor and is soluble in water and various organic solvents.[2]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C4H12N2 | [3][4][5][6] |

| Linear Formula | C2H5NHCH2CH2NH2 | [7] |

| Molecular Weight | 88.15 g/mol | [3][4][6][7] |

| CAS Number | 110-72-5 | [3][4][5][7] |

| IUPAC Name | N'-ethylethane-1,2-diamine | [3][4] |

| Density | 0.837 g/mL at 25 °C | |

| Boiling Point | 128-130 °C | |

| Flash Point | 50 °F |

Experimental Protocol: Synthesis via Gas-Phase Catalytic Reaction

One of the modern industrial methods for synthesizing this compound is through the gas-phase catalytic reaction of ethylenediamine (B42938) with diethyl carbonate. This method is noted for its high yield and environmentally friendly characteristics.[4]

Materials:

-

Ethylenediamine

-

Diethyl carbonate

-

NaY molecular sieve catalyst (30-50 mesh)

-

Nitrogen gas (for inert atmosphere)

-

Fixed-bed reactor

-

Condenser

-

Extraction and rectification apparatus

-

Gas chromatograph for analysis

Methodology:

-

Catalyst Preparation: The NaY molecular sieve is prepared by dehydrating it at 300°C for 3 hours under a nitrogen stream within the fixed-bed reactor.

-

Reactant Mixture: Ethylenediamine and diethyl carbonate are mixed in a molar ratio of 2:1.

-

Reaction Conditions: The reactor temperature is maintained at 250°C. The nitrogen gas flow rate is set to 100 ml/min.

-

Reaction Execution: The reactant mixture is introduced into the reactor at a mass liquid hourly space velocity of 15 h⁻¹. The reactants are vaporized and pass over the catalyst bed, where the gas-phase reaction occurs.

-

Product Collection: The gaseous reaction mixture exiting the reactor is cooled and condensed to a pale yellow liquid.

-

Purification: The condensed liquid is subjected to extraction and rectification to separate the desired this compound from by-products (such as ethanol), unreacted starting materials, and the extractant. The unreacted materials and extractant can be recycled.

-

Analysis: The purity of the final product is determined using gas chromatography. This method can achieve a yield of up to 92% with a purity of 96%.[4]

Key Applications and Mechanisms

This compound is a significant intermediate in the pharmaceutical industry, particularly in the synthesis of antibiotics such as piperacillin.[4] It also finds applications in the agrochemical sector and the production of specialty chemicals.[1]

One of its key functionalities is its role as a bidentate chelating agent. The two nitrogen atoms can donate their lone pairs of electrons to a single metal ion, forming a stable five-membered ring structure known as a chelate.[5] This ability to sequester metal ions is crucial in various applications, including preventing unwanted side reactions in chemical synthesis and in the formulation of micronutrient fertilizers for agriculture.[8]

Below is a diagram illustrating the synthesis workflow for this compound via a gas-phase catalytic reaction.

Caption: Workflow for the gas-phase synthesis of this compound.

The following diagram illustrates the chelation of a metal ion by this compound, forming a stable chelate ring.

Caption: Chelation of a metal ion (M+) by this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 110-72-5: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 5. Chelation - Wikipedia [en.wikipedia.org]

- 6. CN102816071A - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]

N-Ethylethylenediamine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (CAS No. 110-72-5) is a chemical intermediate with significant applications in the synthesis of various organic compounds, including active pharmaceutical ingredients. An in-depth understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control. This technical guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physicochemical Properties

The boiling point and density are critical physical constants that define the behavior of this compound under various conditions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 128-130 °C | at 1 atm (literature value)[1][2][3] |

| Density | 0.837 g/mL | at 25 °C (literature value)[1][2][3] |

Experimental Protocols

Accurate determination of boiling point and density is crucial for verifying the purity and identity of this compound. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then inserted into the side arm of a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point of the sample.

Determination of Density: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid with high accuracy.

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

-

Temperature Control: The measurement should be carried out at a constant, known temperature (e.g., 25 °C) as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

References

N-Ethylethylenediamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethylethylenediamine in various organic solvents. Understanding the solubility characteristics of this important diamine is crucial for its application in pharmaceutical synthesis, particularly as an intermediate for antibiotics like Cefoperazone, and in the formulation of other chemical products. This document collates available solubility data, presents a standardized experimental protocol for its determination, and visualizes key synthetic pathways involving this compound.

Core Properties of this compound

| Property | Value |

| CAS Number | 110-72-5[1] |

| Molecular Formula | C4H12N2[1] |

| Molecular Weight | 88.15 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 0.837 g/mL at 25 °C[3] |

| Boiling Point | 128-130 °C[3] |

| Flash Point | 10 °C[3] |

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The following table summarizes the available information. It is important to note that terms like "soluble" and "miscible" are qualitative, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent | CAS Number | Qualitative Solubility | Source/Context |

| Water | 7732-18-5 | Completely soluble[3] | General chemical property data. |

| Methanol | 67-56-1 | Soluble | Mentioned as a solvent for related diamines[4][5]. General principle of "like dissolves like" suggests solubility. |

| Ethanol | 64-17-5 | Soluble | Expected to be soluble due to its polar nature and ability to form hydrogen bonds. |

| Acetone | 67-64-1 | Soluble | Expected to be soluble based on its polarity. |

| Dichloromethane | 75-09-2 | Soluble | Expected to be soluble in this polar aprotic solvent. |

| Toluene | 108-88-3 | Likely Soluble | Solubility may be more limited compared to polar solvents. |

| Ethyl Acetate | 141-78-6 | Likely Soluble | Expected to have some degree of solubility. |

| Diethyl Ether | 60-29-7 | Likely Soluble | Expected to have some degree of solubility. |

| Hexane | 110-54-3 | Likely Insoluble | As a nonpolar solvent, it is not expected to be a good solvent for the polar this compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established "isothermal shake-flask" method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent and can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Sealed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.

-

Dilute the collected sample to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations of Synthetic Pathways

This compound is a key building block in the synthesis of various molecules. Below are diagrams illustrating its role in two notable synthetic processes.

Caption: Workflow for the synthesis of a key intermediate for the antibiotic Cefoperazone.

Caption: Condensation reaction of this compound with an aromatic aldehyde.[6]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. N,N-Diethylethylenediamine CAS#: 100-36-7 [m.chemicalbook.com]

- 5. N-Acetylethylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]

- 6. N-乙基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of N-Ethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-ethylethylenediamine (C₄H₁₂N₂), a crucial building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₁₂N₂ and it has a molecular weight of 88.15 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.76 | t | 2H | 5.9 | -CH₂-NH₂ |

| 2.68 | t | 2H | 5.9 | -NH-CH₂- |

| 2.61 | q | 2H | 7.2 | -CH₂-CH₃ |

| 1.45 (approx.) | s (broad) | 3H | - | -NH₂ and -NH- |

| 1.09 | t | 3H | 7.2 | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| 52.5 | -NH-CH₂- |

| 49.8 | -CH₂-NH₂ |

| 44.5 | -CH₂-CH₃ |

| 15.2 | -CH₃ |

IR (Infrared) Spectroscopy Data

Technique: Liquid Film (Neat)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary and secondary amine) |

| 2965 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (primary amine) |

| 1460 | Medium | C-H bend (CH₂ and CH₃) |

| 1130 | Medium | C-N stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 88 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [CH₂=N⁺H-CH₂-CH₃] |

| 44 | High | [CH₂=N⁺H-CH₃] |

| 30 | High | [CH₂=NH₂]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.6-0.7 mL) directly in a 5 mm NMR tube.[2] The tube was capped and gently agitated to ensure homogeneity.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

Locking and Shimming: The spectrometer was locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field homogeneity was optimized through an automated shimming procedure.[2]

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum, resulting in singlet peaks for each unique carbon atom. A larger number of scans and a longer relaxation delay were typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or an internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid was placed directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate was carefully placed on top to create a thin liquid film.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of volatile this compound was introduced into the mass spectrometer via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[5]

-

Instrumentation: An electron ionization (EI) mass spectrometer was used.

-

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the characteristic fragmentation pathway of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed EI fragmentation of this compound.

References

- 1. This compound | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Quantum Chemical Calculations of N-Ethylethylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of N-Ethylethylenediamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry for molecular characterization. The guide outlines theoretical methodologies, presents hypothetical calculated data in comparison with available experimental evidence, and provides detailed protocols for performing such calculations.

Introduction to this compound

This compound (C4H12N2) is a diamine with a flexible aliphatic backbone, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.[1] Its conformational flexibility and the presence of two nitrogen atoms with lone pairs of electrons govern its reactivity and interaction with other molecules. Understanding the three-dimensional structure, vibrational modes, and electronic properties of this compound is crucial for its application in various fields, including pharmacology and materials science. Quantum chemical calculations offer a powerful tool to investigate these properties at the atomic level.

Conformational Analysis

The conformational landscape of this compound is characterized by rotation around the C-C and C-N single bonds. Density Functional Theory (DFT) is a widely used method for performing conformational analysis due to its balance of accuracy and computational cost.

Computational Methodology

A typical protocol for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: A preliminary 3D structure of this compound is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various possible conformers. This can be achieved using molecular mechanics force fields followed by quantum mechanical optimization of the low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a selected level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set.[2] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the zero-point vibrational energy (ZPVE) correction, to determine their relative stabilities.

The following diagram illustrates the general workflow for a conformational analysis study.

Hypothetical Conformational Data

The following table summarizes hypothetical calculated relative energies for the most stable conformers of this compound. The gauche and trans conformations refer to the dihedral angle of the N-C-C-N backbone.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Trans | ~180° | 0.85 |

| Gauche 2 | ~-60° | 1.20 |

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These calculated spectra can be compared with experimental data for structure validation and spectral assignment.

Vibrational Spectroscopy (IR and Raman)

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.[3]

-

Geometry Optimization: The geometry of the most stable conformer is optimized at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

The following table presents a hypothetical comparison between calculated (scaled) and experimental FT-IR and Raman frequencies for key vibrational modes of this compound. Experimental data is available from sources like SpectraBase.[4][5]

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch | 3350, 3280 | ~3360, ~3290 | ~3360, ~3290 |

| C-H Stretch | 2960, 2870 | ~2965, ~2875 | ~2965, ~2875 |

| N-H Bend | 1610 | ~1600 | ~1600 |

| C-H Bend | 1460 | ~1450 | ~1450 |

| C-N Stretch | 1080 | ~1070 | ~1070 |

NMR Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Geometry Optimization: The geometry of the most stable conformer is optimized at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

-

NMR Calculation: The absolute shielding tensors are calculated using the GIAO method at the same level of theory.

-

Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The following table shows a hypothetical comparison between calculated and experimental ¹H and ¹³C NMR chemical shifts for this compound. Experimental data can be found in the PubChem database.[1]

¹H NMR Chemical Shifts (ppm)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CH₃ | 1.1 | ~1.1 |

| -CH₂- (ethyl) | 2.6 | ~2.6 |

| -CH₂- (ethylene) | 2.7 | ~2.7 |

| -NH₂ | 1.3 | ~1.3 |

| -NH- | 1.5 | ~1.5 |

¹³C NMR Chemical Shifts (ppm)

| Carbon | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CH₃ | 15.2 | ~15.0 |

| -CH₂- (ethyl) | 48.5 | ~48.3 |

| -CH₂- (ethylene, adjacent to NH₂) | 41.8 | ~41.6 |

| -CH₂- (ethylene, adjacent to NH) | 52.1 | ~51.9 |

Electronic Properties and Reactivity

Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It reveals the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

The diagram below illustrates the relationship between calculated electronic properties and the prediction of chemical reactivity.

Conclusion

Quantum chemical calculations are an indispensable tool for the in-depth characterization of molecules like this compound. By providing detailed information on conformational preferences, spectroscopic signatures, and electronic properties, these computational methods complement experimental studies and offer valuable insights for researchers, scientists, and professionals in drug development and other chemical sciences. The methodologies and hypothetical data presented in this guide serve as a practical reference for applying these powerful techniques.

References

An In-depth Technical Guide on the Thermochemical Properties of N-Ethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (C4H12N2), a colorless to light yellow liquid with an ammonia-like odor, is a significant organic compound in various industrial applications.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent.[1][2] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental and computational methodologies for determining its core thermochemical properties, and presents visualizations of its industrial synthesis pathways. Due to the limited availability of direct experimental thermochemical data for this compound, this guide also includes data for the parent compound, ethylenediamine (B42938), to provide a valuable comparative reference.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below. This data is essential for handling, storage, and process design.[1][3]

| Property | Value | Reference |

| Molecular Formula | C4H12N2 | [1][3] |

| Molar Mass | 88.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.837 g/mL at 25 °C | [3] |

| Boiling Point | 128-130 °C | [3] |

| Melting Point | 1.63 °C (estimate) | [3] |

| Flash Point | 10 °C (50 °F) | [3] |

| Refractive Index | n20/D 1.439 | [3] |

| Water Solubility | Completely soluble | [3] |

| pKa1 | 7.63 (+2) at 25 °C | [3] |

| pKa2 | 10.56 (+1) at 25 °C | [3] |

Thermochemical Properties of Ethylenediamine (for comparison)

In the absence of comprehensive experimental thermochemical data for this compound, the data for its parent compound, ethylenediamine (C2H8N2), is provided below. These values, sourced from the NIST WebBook and other chemical databases, offer a baseline for estimating the properties of this compound.[4][5][6][7][8][9]

| Thermochemical Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid, ΔfH°liquid) | -63.01 ± 0.54 | kJ/mol | [7] |

| Standard Molar Enthalpy of Combustion (liquid, ΔcH°liquid) | -1867.3 ± 0.50 | kJ/mol | [7] |

| Standard Molar Entropy (liquid, S°liquid) | 202.42 | J/mol·K | [7][8] |

| Specific Heat Capacity (liquid, Cp,liquid) | 172.59 (at 298.15 K) | J/mol·K | [7][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 98.86 | kJ/mol | [6] |

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of liquid organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[10][11]

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container (e.g., a gelatin capsule or a thin plastic bag) of known mass and heat of combustion.

-

Bomb Preparation: The sample is placed in a crucible inside a high-pressure stainless-steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Combustion and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb, the water, and the calorimeter components, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Calculation: The heat released by the combustion (q_comb) is calculated from the temperature rise (ΔT) and the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

q_total = C_cal * ΔT

-

q_comb = q_total - q_fuse - q_nitric_acid (corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample).

-

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from q_comb and the number of moles of the sample.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2), which are well-known.

For the combustion of this compound (C4H12N2): C4H12N2(l) + 7O2(g) → 4CO2(g) + 6H2O(l) + N2(g) ΔfH°(C4H12N2, l) = [4 * ΔfH°(CO2, g) + 6 * ΔfH°(H2O, l)] - ΔcH°(C4H12N2, l)

Heat Capacity and Entropy via Adiabatic Calorimetry

The specific heat capacity (Cp) and the standard molar entropy (S°) are determined using adiabatic calorimetry, which measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.[12][13]

Experimental Protocol:

-

Calorimeter Setup: The sample of this compound is placed in a sample cell within an adiabatic calorimeter. The calorimeter is designed with an adiabatic shield or jacket whose temperature is controlled to match the temperature of the sample cell, thereby preventing heat loss.

-

Heating and Temperature Measurement: A known quantity of electrical energy (heat, q) is supplied to the sample through a heater, and the resulting temperature increase (ΔT) is measured with a high-precision thermometer.

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated using the formula:

-

Cp = (q / ΔT) - C_addenda

-

where C_addenda is the heat capacity of the empty sample cell and any other addenda, which is determined in a separate experiment.

-

-

Entropy Calculation: Measurements of Cp are made over a wide range of temperatures, starting from near absolute zero. The standard molar entropy at a temperature T (e.g., 298.15 K) is then calculated by integrating the heat capacity data with respect to temperature:[14][15]

-

S°(T) = ∫(0 to T) (Cp(T') / T') dT'

-

This integration also includes the entropy changes associated with any phase transitions (e.g., melting) that occur below the temperature T.

-

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound.[16][17][18][19][20]

Methodology:

-

Quantum Mechanical Calculations: The geometry of the this compound molecule is optimized, and its vibrational frequencies are calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

-

Statistical Thermodynamics: The calculated molecular properties (rotational constants, vibrational frequencies) are then used in statistical thermodynamic equations to calculate the enthalpy, entropy, and heat capacity.

-

Enthalpy of Formation: The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve combining the computed energies of the molecule and its constituent atoms or related molecules with known experimental enthalpies of formation.

Industrial Synthesis of this compound

This compound is an important industrial chemical, and several synthetic routes have been developed for its production. The following diagrams illustrate some of the common reaction pathways.[21][22][23][24][25]

Caption: Reductive amination pathway for this compound synthesis.

Caption: Direct alkylation route for this compound production.

Caption: Gas-phase catalytic synthesis of this compound.

Caption: Workflow for determining enthalpy of formation.

While direct experimental thermochemical data for this compound is currently scarce in publicly available literature, this guide provides the foundational knowledge required for its determination and application. By understanding the established experimental and computational methodologies, and by leveraging the data of the closely related ethylenediamine, researchers and professionals can effectively estimate and utilize the thermochemical properties of this compound in their work. The provided visualizations of industrial synthesis routes further enhance the practical utility of this guide for those involved in the chemical and pharmaceutical industries. Further experimental investigation into the thermochemical properties of this compound is warranted to fill the existing data gap and support its growing industrial importance.

References

- 1. innospk.com [innospk.com]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. chembk.com [chembk.com]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. Ethylenediamine (CAS 107-15-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ethylenediamine [webbook.nist.gov]

- 8. Ethylenediamine [webbook.nist.gov]

- 9. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]

- 10. The Enthalpies of Formation of Ethylenediamine, 1,2-Propanediamine, 1,2-Butanediamine, 2-Methyl-1,2-Propanediamine, and Isobutylamine. The C–N and N–F Thermochemical Bond Energies [stacks.cdc.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 13. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thermodynamics - Is there a way to experimentally measure entropy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 22. CN102816071A - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 23. asianpubs.org [asianpubs.org]

- 24. CN103288649A - Synthetic method of N-ethyl ethylenediamine - Google Patents [patents.google.com]

- 25. HU182922B - Process for preparing n-ethyl-ethylene-diamine - Google Patents [patents.google.com]

N-Ethylethylenediamine: A Comprehensive Technical Review of its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylethylenediamine (NEED), a key organic intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical and pharmaceutical industries. Characterized by its dual primary and secondary amine functional groups, this versatile molecule has been instrumental as a building block in the synthesis of a wide array of more complex compounds. This technical guide provides an in-depth exploration of the historical context of its emergence, a detailed overview of its various synthetic methodologies with comparative data, and a summary of its principal applications. Experimental protocols for key synthetic routes are presented, alongside visualizations of reaction pathways, to provide a practical resource for laboratory and industrial chemists.

Discovery and Historical Context

While pinpointing a singular moment of discovery for this compound is challenging, its emergence is intrinsically linked to the broader exploration of ethylenediamine (B42938) and its derivatives in the mid-20th century. The foundational chemistry of ethylenediamine, a widely used building block, was well-established by this period, with industrial production methods making it a readily available precursor.

The development of N-substituted ethylenediamines was largely driven by the burgeoning pharmaceutical and polymer industries. A notable patent filed in 1948 by Schering Corporation for "Substituted ethylenediamine derivatives" highlights the active research into this class of compounds for therapeutic applications.[1] This era of research focused on creating libraries of related molecules to screen for biological activity, and it is within this context that this compound would have been synthesized and characterized. The antihistaminic properties of many ethylenediamine derivatives, for instance, spurred further investigation into modifications of the parent structure.[2]

The primary value of this compound was quickly identified as an intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and chelating agents.[3][4][5] Its specific structural features—a primary amine for further reactions and a secondary amine that influences the final product's properties—made it a valuable tool for medicinal chemists.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 110-72-5 | [6][7] |

| Molecular Formula | C4H12N2 | [6][7] |

| Molecular Weight | 88.15 g/mol | [6][7] |

| Density | 0.837 g/mL at 25 °C | |

| Boiling Point | 128-130 °C | |

| Refractive Index | n20/D 1.439 | |

| Flash Point | 50°F (10°C) | |

| Water Solubility | Soluble | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed and patented over the years, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. The following sections detail some of the most significant methods.

Reaction of Ethylenediamine with an Ethylating Agent

A common and straightforward approach involves the direct N-alkylation of ethylenediamine with an ethyl halide, such as ethyl bromide or ethyl chloride.

Reaction Scheme:

Experimental Protocol (based on patent literature):

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge an excess of anhydrous ethylenediamine.

-

Addition of Ethyl Halide: Slowly add ethyl halide (e.g., ethyl chloride) to the ethylenediamine. The molar ratio of ethylenediamine to ethyl halide is typically between 2:1 and 5:1 to minimize polysubstitution.

-

Reaction Conditions: Maintain the reaction temperature between 25°C and 75°C. The reaction is typically stirred for 2 to 6 hours.

-

Neutralization: After the reaction is complete, neutralize the resulting mixture with an aqueous solution of a strong base, such as sodium hydroxide, to a pH above 10.

-

Workup and Purification: Separate the organic layer from the aqueous layer. The organic layer is then subjected to fractional distillation to isolate the this compound product.

| Reactants | Molar Ratio (EDA:EtX) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethylenediamine, Ethyl chloride | 2-5 : 1 | 25-75 | 2-6 | Not specified in abstract |

Gas-Phase Catalytic Reaction of Ethylenediamine and Diethyl Carbonate

A more recent and greener synthetic approach involves the gas-phase reaction of ethylenediamine with diethyl carbonate over a solid catalyst.[8] This method offers high yields and continuous production capabilities.

Reaction Scheme:

Experimental Protocol (based on patent CN102816071B): [8]

-

Catalyst Preparation: NaY molecular sieves (30-50 mesh) are packed into a fixed-bed reactor and activated by dehydration at 300°C for 3 hours under a nitrogen stream.

-

Reactant Preparation: Ethylenediamine and diethyl carbonate are mixed in a molar ratio of 2:1.

-

Reaction Conditions: The reactor temperature is maintained at 250°C. The reactant mixture is introduced into the reactor with a nitrogen flow rate of 100 ml/min. The mass liquid hourly space velocity is controlled at 15 h⁻¹.

-

Product Collection: The gaseous reaction mixture is cooled and condensed to a pale yellow liquid.

-

Purification: The target product, this compound, is obtained by extractive rectification. The yield, based on diethyl carbonate, is reported to be 92%, with a purity of 96%.

| Reactants | Molar Ratio (EDA:DEC) | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| Ethylenediamine, Diethyl carbonate | 2:1 | NaY molecular sieve | 250 | 92 | 96 |

Other Synthetic Methods

Other reported methods for the synthesis of this compound include:

-

Ethanolamine (B43304) Method: This involves the reaction of ethanolamine with thionyl chloride followed by reaction with ethylamine. Yields are reported to be in the range of 60-65%.[8]

-

Reaction of Ethylamine with Ethylenimine: This method utilizes a metal oxide catalyst in an autoclave at elevated temperature and pressure.[9]

Applications

The utility of this compound lies primarily in its role as a versatile intermediate in the synthesis of a variety of commercially important products.

Pharmaceutical Synthesis

This compound is a crucial building block for numerous active pharmaceutical ingredients (APIs).[4] Its structure is incorporated into drugs across different therapeutic areas. For example, it is a key intermediate in the synthesis of certain antibiotics. The presence of the this compound moiety can influence the pharmacological properties of the final drug molecule, such as its solubility, bioavailability, and receptor binding affinity.

Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of certain pesticides and herbicides.[5] By incorporating this diamine into the molecular structure, chemists can tailor the biological activity and selectivity of the final product.

Chelating Agents and Coordination Chemistry

The two nitrogen atoms in this compound can donate their lone pairs of electrons to form coordinate bonds with metal ions. This property makes it a useful bidentate ligand in coordination chemistry and a precursor for more complex chelating agents.[3][7] These complexes have applications in catalysis and materials science. For example, ruthenium(II) complexes incorporating this compound have been investigated for their potential to inhibit the growth of human ovarian cancer cell lines.

Polymer Science

This compound can be used as a monomer or a cross-linking agent in the production of polymers.[5] Its bifunctional nature allows it to react with other monomers to form polymer chains or to link existing polymer chains together, thereby modifying the mechanical and thermal properties of the material.

Signaling Pathways and Biological Activity

Direct and specific signaling pathways for this compound itself are not extensively documented in the scientific literature. Its biological effects are generally understood to be mediated through the larger, more complex molecules that are synthesized from it.

However, the broader class of ethylenediamine derivatives has been shown to possess a range of biological activities.[10] For instance, as mentioned earlier, many antihistamines are ethylenediamine derivatives. Furthermore, certain N,N'-bis(2-hydroxybenzyl) ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, inducing cell cycle arrest and loss of mitochondrial membrane potential.

The biological activity of compounds derived from this compound is highly dependent on the overall molecular structure. The this compound moiety contributes to the molecule's steric and electronic properties, which in turn influence its interaction with biological targets such as enzymes and receptors.

Conclusion

This compound, a seemingly simple diamine, has proven to be a compound of significant industrial and scientific importance. From its origins in the mid-20th-century exploration of substituted ethylenediamines to its current use in the synthesis of life-saving pharmaceuticals and advanced materials, it has remained a relevant and valuable chemical intermediate. The development of more efficient and environmentally friendly synthetic methods, such as the gas-phase catalytic reaction, ensures its continued availability for future innovations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the creation of novel and improved products.

References

- 1. US2654758A - Substituted ethylenediamine derivatives - Google Patents [patents.google.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. CAS 110-72-5: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 9. CN103288649A - Synthetic method of N-ethyl ethylenediamine - Google Patents [patents.google.com]

- 10. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Beginner's Guide to the Synthesis of N-Ethylethylenediamine: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic routes to N-ethylethylenediamine, a crucial intermediate in the pharmaceutical and chemical industries. We will explore three primary methodologies: direct N-alkylation, reductive amination, and a green chemistry approach utilizing diethyl carbonate. Each section includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the chemical pathways and workflows to facilitate understanding.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| Boiling Point | 128-130 °C |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.439 |

| CAS Number | 110-72-5 |

| ¹H NMR (CDCl₃) | See Spectral Data section for details. |

| ¹³C NMR (CDCl₃) | See Spectral Data section for details. |

| IR Spectrum | See Spectral Data section for details. |

Synthetic Methodologies

This section details three distinct and widely recognized methods for the synthesis of this compound.

Method 1: Direct N-Alkylation with Ethyl Halide

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds.[1] This method involves the reaction of ethylenediamine (B42938) with an ethyl halide. To favor mono-alkylation and minimize the formation of di- and poly-alkylated products, it is crucial to use a molar excess of ethylenediamine.[2]

Caption: Reaction pathway for the synthesis of this compound via direct N-alkylation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (5.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile.

-

Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 equivalent) to the stirred solution at room temperature.

-